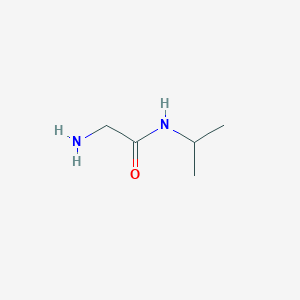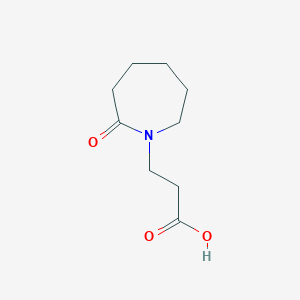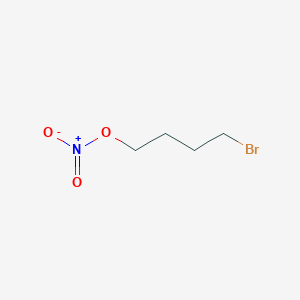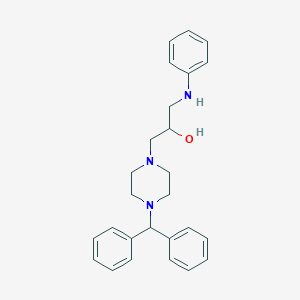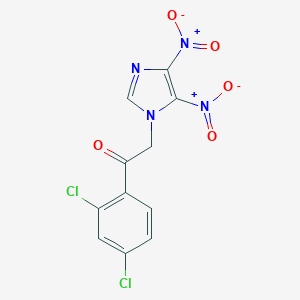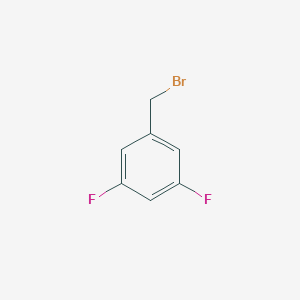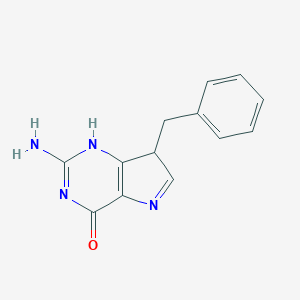
9-Benzyl-9-deazaguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-9-deazaguanine is a chemical compound that is commonly known as BzG. It is a guanine analog that has been shown to have potential applications in scientific research due to its unique properties. BzG is a purine derivative that has a benzyl group attached to the 9-position of the guanine ring. This modification alters the molecule's structure, resulting in different pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Mecanismo De Acción
BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS). DHFR is an essential enzyme in the folate metabolic pathway, which is required for the synthesis of nucleotides. TS is an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is required for DNA synthesis. BzG inhibits both of these enzymes, leading to a decrease in nucleotide synthesis and DNA synthesis, resulting in cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
BzG has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, BzG has been shown to have anti-inflammatory activity in animal models of inflammatory bowel disease. BzG has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BzG in lab experiments is its unique structure, which can provide insights into the structure-activity relationships of guanine analogs. BzG's antitumor activity also makes it a potential candidate for the development of new anticancer drugs. However, one limitation of using BzG in lab experiments is its low solubility in water, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for research involving BzG. One area of interest is the development of BzG analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of BzG's potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, the elucidation of BzG's mechanism of action can provide insights into the biology of cancer cells and other diseases. Overall, BzG has the potential to be a valuable tool for scientific research and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of BzG can be achieved through several routes, including the reaction of guanine with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-amino-6-chloropurine with benzylamine in the presence of a palladium catalyst. These methods have been optimized to provide high yields of BzG with good purity.
Aplicaciones Científicas De Investigación
BzG has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that BzG has antitumor activity against several types of cancer cells, including breast, colon, and lung cancer cells. BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Propiedades
Número CAS |
151561-89-6 |
|---|---|
Nombre del producto |
9-Benzyl-9-deazaguanine |
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-amino-7-benzyl-3,7-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18) |
Clave InChI |
VGUWSIPLVTVCTO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1=CC=C(C=C1)CC2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |
Sinónimos |
9-benzyl-9-deazaguanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



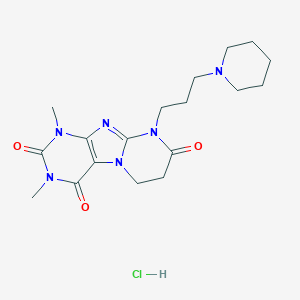
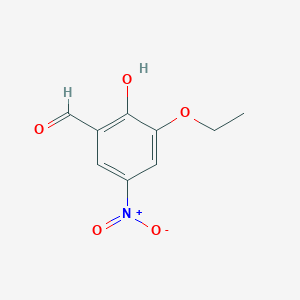
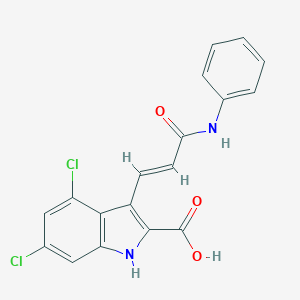
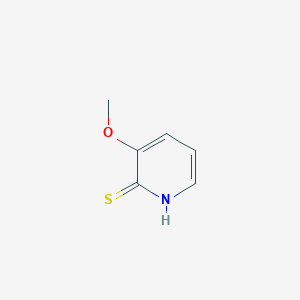

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
